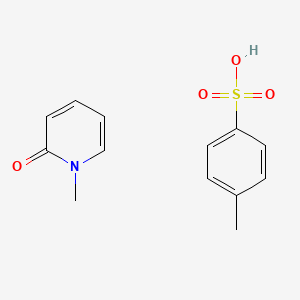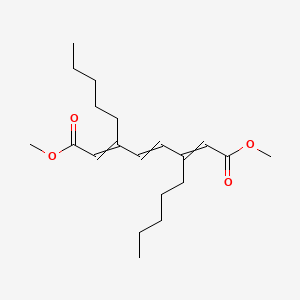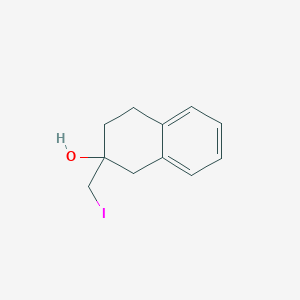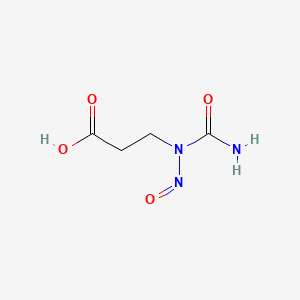
N-(2-Carboxyethyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carboxyethyl)-N-nitrosourea is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a carboxyethyl group and a nitrosourea moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-nitrosourea typically involves the reaction of 2-carboxyethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitrosourea group. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Carboxyethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group into amines.
Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-Carboxyethyl)-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Carboxyethyl)-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar DNA-alkylating properties.
N-Ethyl-N-nitrosourea: Known for its mutagenic effects and use in genetic research.
N-(2-Carboxyethyl)-N-methylurea: Shares the carboxyethyl group but lacks the nitrosourea moiety.
Uniqueness
N-(2-Carboxyethyl)-N-nitrosourea is unique due to its combination of the carboxyethyl and nitrosourea groups, which confer distinct reactivity and biological activity
Propriétés
Numéro CAS |
108278-71-3 |
|---|---|
Formule moléculaire |
C4H7N3O4 |
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
3-[carbamoyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c5-4(10)7(6-11)2-1-3(8)9/h1-2H2,(H2,5,10)(H,8,9) |
Clé InChI |
FADNSVDEAHIDRF-UHFFFAOYSA-N |
SMILES canonique |
C(CN(C(=O)N)N=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


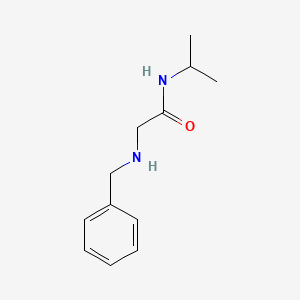
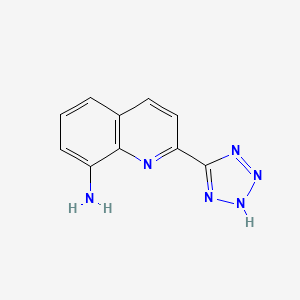
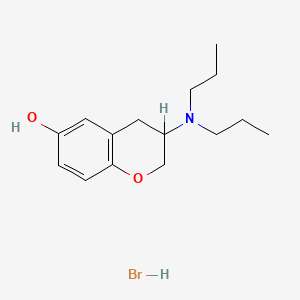
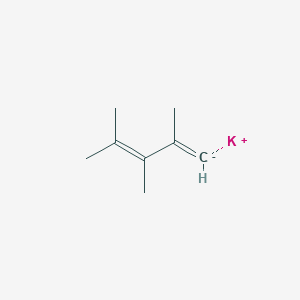
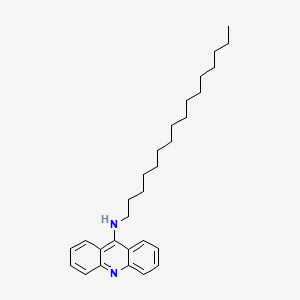
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
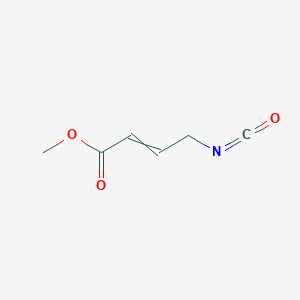
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
